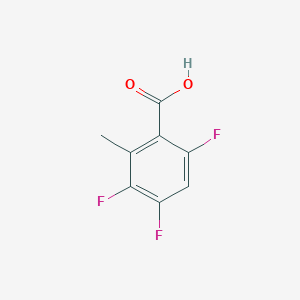

2-Methyl-3,4,6-trifluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4,6-trifluoro-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-3-6(8(12)13)4(9)2-5(10)7(3)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSKKNZVRSHNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435985 | |

| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119916-22-2 | |

| Record name | 2-METHYL-3,4,6-TRIFLUOROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 2-Methyl-3,4,6-trifluorobenzoic Acid

Executive Summary: This whitepaper provides a comprehensive technical overview of 2-Methyl-3,4,6-trifluorobenzoic acid (CAS No. 119916-22-2), a pivotal fluorinated aromatic carboxylic acid. We delve into its fundamental physicochemical properties, explore detailed synthetic pathways with mechanistic insights, and elucidate its significant role as a sophisticated building block in modern drug discovery, particularly in the development of potent quinoline-based antibacterial agents. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and electronic properties conferred by its strategic trifluorination and methylation.

2-Methyl-3,4,6-trifluorobenzoic acid is a specialized aromatic carboxylic acid that has gained significant attention as a valuable intermediate in organic synthesis.[1] The incorporation of fluorine atoms into organic molecules is a well-established strategy in the design of pharmaceuticals, agrochemicals, and advanced materials.[1] Fluorine's high electronegativity and relatively small van der Waals radius can profoundly influence a molecule's chemical, physical, and biological profile, often enhancing metabolic stability, lipophilicity, and binding affinity with minimal steric perturbation.[1][2]

This compound's utility is most prominently demonstrated by its role as a key precursor in the synthesis of medicinally important quinoline derivatives.[1] Notably, research has detailed its use as a critical starting material for 5-methylquinolinecarboxylic acids, which exhibit potent activity against gram-positive bacteria.[1][3] The specific arrangement of three fluorine atoms and a methyl group on the benzoic acid scaffold provides a unique combination of electronic and steric properties, making it an indispensable tool for medicinal chemists aiming to construct complex and highly functionalized therapeutic agents.[1]

Physicochemical Properties

The fundamental properties of 2-Methyl-3,4,6-trifluorobenzoic acid are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 119916-22-2 | [1][4] |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1][5] |

| IUPAC Name | 2-Methyl-3,4,6-trifluorobenzoic acid | N/A |

| Synonyms | 6-Methyl-2,4,5-trifluorobenzoic acid | [3] |

| SMILES | Cc1c(F)c(F)cc(F)c1C(=O)O | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Methyl-3,4,6-trifluorobenzoic acid is a multi-step process that requires precise control over reaction conditions to achieve regioselectivity. One documented pathway begins with 2,4,5-trifluoroaniline, highlighting the challenges associated with synthesizing highly substituted aromatic systems.[3]

Synthetic Workflow Overview

The pathway from 2,4,5-trifluoroaniline involves a sequence of diazotization, methylation, cyanation, and finally, hydrolysis. The yields of these steps have been noted to be modest, reflecting the technical difficulty of the synthesis.[3]

Caption: Multi-step synthesis of 2-Methyl-3,4,6-trifluorobenzoic acid.

Detailed Experimental Protocol (Illustrative)

The following protocol is a conceptual representation based on established organic chemistry principles and patent literature.[3]

Step 1: Synthesis of 3,4,6-Trifluoro-2-methylaniline

-

Diazotization: 2,4,5-Trifluoroaniline is dissolved in a mineral acid (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt. The causality here is the conversion of the primary amine into an excellent leaving group (N₂).

-

Methylation: The in situ generated diazonium salt is then reacted with a suitable methylating agent, such as an organocuprate reagent, to introduce the methyl group at the 2-position. This step is crucial for establishing the core scaffold. The reported yield for this step is approximately 40%.[3]

Step 2: Synthesis of 3,4,6-Trifluoro-2-methylbenzonitrile

-

Diazotization: The product from Step 1, 3,4,6-Trifluoro-2-methylaniline, is subjected to a second diazotization reaction under similar conditions.

-

Sandmeyer Reaction: The resulting diazonium salt is treated with copper(I) cyanide (CuCN). This classic Sandmeyer reaction displaces the diazonium group with a nitrile (-CN) group. This is a robust method for introducing a carbon-based functional group that can be further elaborated. The yield for this transformation is reported at 38%.[3]

Step 3: Hydrolysis to 2-Methyl-3,4,6-trifluorobenzoic acid

-

Acid Hydrolysis: The nitrile, 3,4,6-Trifluoro-2-methylbenzonitrile, is heated under strongly acidic aqueous conditions (e.g., concentrated H₂SO₄ or HCl). The nitrile is hydrolyzed first to an amide intermediate and then to the final carboxylic acid.

-

Purification: The crude product is isolated, typically by filtration, and purified by recrystallization from an appropriate solvent system to yield the final product with a reported yield of 79%.[3]

The overall yield for this specific pathway is calculated to be only around 12%, underscoring the need for optimization or alternative synthetic routes for industrial-scale production.[3]

Spectroscopic Characterization (Anticipated)

-

¹H NMR: The spectrum would be expected to show a singlet for the methyl protons (-CH₃) and a complex multiplet for the single aromatic proton. The methyl singlet's chemical shift would be influenced by the adjacent fluorine atoms.

-

¹³C NMR: The spectrum would display eight distinct carbon signals. The signals for the fluorinated aromatic carbons would appear as doublets or triplets due to C-F coupling, a key diagnostic feature.

-

¹⁹F NMR: This would be the most informative spectrum, showing three distinct signals for the three non-equivalent fluorine atoms. The coupling patterns between them (ortho, meta) would be instrumental in confirming the substitution pattern.

-

IR Spectroscopy: Key peaks would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and strong C-F stretching vibrations in the fingerprint region (~1000-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation pattern would likely involve the loss of -OH and -COOH groups.

Core Application in Drug Discovery

The primary value of 2-Methyl-3,4,6-trifluorobenzoic acid lies in its role as a high-value intermediate for creating more complex molecules with tailored biological activities.[1]

Precursor to Quinolone Antibacterials

This compound serves as the foundational aromatic ring in the construction of novel quinolone and quinoline-based antibacterial agents.[1] The synthesis involves condensing the benzoic acid (or its activated derivative, like an acyl chloride) with other fragments to build the heterocyclic quinoline core.

Caption: Role as a building block in the synthesis of antibacterial APIs.

The "Magic Methyl" and Fluorine Advantage

The methyl and fluorine substituents are not mere decorations; they are strategically placed to modulate the final molecule's properties.

-

The Methyl Group: The "magic methyl" effect is a known phenomenon in medicinal chemistry where the addition of a methyl group can significantly enhance a drug's potency or pharmacokinetic profile.[6][7] In this context, the 2-methyl group can enforce a specific conformation, improve binding to a biological target through hydrophobic interactions, or block a site of metabolic degradation, thereby increasing the drug's half-life.[6][7]

-

Trifluoro-Substitution: The three fluorine atoms provide a powerful electronic effect, withdrawing electron density from the aromatic ring. This can alter the pKa of the carboxylic acid and influence the reactivity of the molecule in subsequent synthetic steps. In the final drug molecule, the fluorine atoms can enhance binding to target enzymes and improve crucial pharmacokinetic properties like cell membrane permeability and resistance to metabolic breakdown by cytochrome P450 enzymes.[1][2]

Safety and Handling

As with all fluorinated organic acids, 2-Methyl-3,4,6-trifluorobenzoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For complete safety, handling, and disposal information, users must consult the full Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methyl-3,4,6-trifluorobenzoic acid (CAS: 119916-22-2) is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a powerful tool for molecular design. Its unique substitution pattern provides a direct route to complex quinoline antibacterials and other high-value compounds. While its synthesis presents challenges, its proven utility in creating potent therapeutic agents ensures its continued importance in the landscape of pharmaceutical research and development. Future work in this area will likely focus on developing more efficient and scalable synthetic routes to meet the demands of drug discovery programs.

References

- TCM221093 Product Information.

- Benchchem Product Page: 2-Methyl-3,4,6-trifluorobenzoic acid.

- A Key Player in Chemical Innovation: 2-Methyl-3-(trifluoromethyl)benzoic Acid.

- Alchem Pharmtech Product Page: CAS 119916-22-2.

- PubChem Compound Summary for Methyl 2,4,6-trifluorobenzoate. CID 12944002.

- US Patent 6362365B1, Preparation of trifluorobenzoic acids.

- The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC.

- [Application of methyl in drug design]. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. Methyl 2,4,6-trifluorobenzoate | C8H5F3O2 | CID 12944002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Strategic Importance in Chemical Synthesis

An In-depth Technical Guide to 2-Methyl-3,4,6-trifluorobenzoic Acid

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-3,4,6-trifluorobenzoic acid (CAS No. 119916-22-2), a key fluorinated building block in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties, synthesis, and applications. The narrative synthesizes core chemical principles with practical, field-proven insights, emphasizing the causality behind its chemical behavior and utility.

2-Methyl-3,4,6-trifluorobenzoic acid belongs to the class of fluorinated aromatic carboxylic acids, compounds that have become indispensable in the fields of medicine, agrochemicals, and materials science.[1] The strategic placement of three electron-withdrawing fluorine atoms and an electron-donating methyl group on the benzoic acid scaffold creates a molecule with unique reactivity and physicochemical properties.

The introduction of fluorine can profoundly alter a molecule's stability, reactivity, lipophilicity, and acidity with minimal steric impact.[1][2] Concurrently, the "magic methyl" group can influence conformation, block metabolic pathways, and enhance binding interactions.[3][4] This combination makes 2-Methyl-3,4,6-trifluorobenzoic acid a highly valuable intermediate for constructing complex molecular architectures, particularly in the development of novel pharmaceuticals.[1][5]

Caption: Plausible synthetic workflow for 2-Methyl-3,4,6-trifluorobenzoic acid.

Protocol: Synthesis via Hydrolysis of the Corresponding Nitrile

This protocol is illustrative and should be adapted and optimized based on laboratory safety standards and empirical results.

-

Diazotization: Dissolve 3,4,6-Trifluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Slowly add the cold diazonium salt solution to the cyanide solution, allowing the temperature to rise to room temperature and then gently heating to ~50 °C until nitrogen evolution ceases.

-

Isolation of Nitrile: Extract the resulting mixture with a suitable organic solvent (e.g., toluene). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3,4,6-Trifluoro-2-methylbenzonitrile.

-

Hydrolysis: Add the crude nitrile to a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v). Heat the mixture under reflux for several hours until TLC or HPLC analysis indicates complete conversion.

-

Work-up and Purification: Cool the reaction mixture and pour it onto ice. The solid product will precipitate. Filter the solid, wash thoroughly with cold water, and dry. Recrystallize from a suitable solvent system (e.g., toluene/hexanes or aqueous ethanol) to obtain pure 2-Methyl-3,4,6-trifluorobenzoic acid.

Chemical Reactivity

The reactivity of the aromatic ring is governed by the competing electronic effects of its substituents. The methyl group is an ortho-, para-directing activator, while the fluorine atoms and the carboxylic acid group are deactivating meta-directors. The overall effect is a deactivated ring, making electrophilic aromatic substitution challenging.

The primary utility of this compound lies in the reactivity of its carboxylic acid moiety, which can be readily converted to:

-

Esters: Via Fischer esterification with alcohols under acidic catalysis.

-

Acid Chlorides: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amides: By reacting the corresponding acid chloride with amines or through direct coupling using reagents like EDC or HATU.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Methyl-3,4,6-trifluorobenzoic acid is realized in its application as a strategic building block for pharmacologically active molecules.

Precursor to Antibacterial Quinolines

A significant application is its use as a key starting material for preparing potent quinoline antibacterial agents. [1][6]The synthesis involves constructing the quinoline core, where the benzoic acid provides the foundational aromatic ring and the carboxylic acid serves as a handle for subsequent cyclization and functionalization reactions. H. Miyamoto et al. described the preparation of 5-methylquinolinecarboxylic acid derivatives with high activity against gram-positive bacteria, starting from this very compound. [1][6]

The Role of Fluorine and Methyl Groups

Drug development professionals utilize this intermediate to leverage the well-established benefits of fluorine and methyl groups in drug design:

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Substituting metabolically vulnerable C-H bonds with C-F can significantly increase a drug's half-life. [7]* Enhanced Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets. The trifluoromethyl group, in particular, can enhance binding affinity. [5][7]* Modulation of pKa: Fluorine's inductive electron-withdrawing effect increases the acidity of the carboxylic acid, which can be crucial for tuning a drug's solubility and pharmacokinetic profile.

-

Conformational Control: The methyl group can lock a molecule into a specific conformation that is favorable for binding to a biological target, a phenomenon often referred to as the "magic methyl" effect. [3]

Caption: Relationship between substituents, properties, and applications.

Safety and Handling

2-Methyl-3,4,6-trifluorobenzoic acid is an acidic and potentially irritating organic compound. Standard laboratory safety protocols should be strictly followed:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

-

SDS: Always consult the manufacturer's Safety Data Sheet (SDS) for complete and up-to-date safety and disposal information before use.

Conclusion

2-Methyl-3,4,6-trifluorobenzoic acid is more than a simple chemical reagent; it is a sophisticated design element for the modern synthetic chemist. Its unique substitution pattern provides a powerful combination of metabolic stability, modulated electronics, and versatile reactivity. Its proven role as a precursor to potent antibacterial agents underscores its significance, making it a compound of high interest for researchers and industry professionals focused on the discovery and development of new chemical entities.

References

- 2-Methyl-3-(trifluoromethyl)

- 2-Methyl-3,4,6-trifluorobenzoic acid | 119916-22-2. Benchchem.

- 2-Methyl-3,4,6-trifluorobenzoic Acid;119916-22-2;C8H5O2F3;190.11. (n.d.).

- Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rot

- The Crucial Role of 2,3,6-Trifluorobenzoic Acid in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring 2,4,6-Trifluorobenzoic Acid: Properties and Applic

- The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025).

- Preparation of trifluorobenzoic acids. (2002).

- The Role of Trifluoromethyl Groups in Pharmaceutical Design. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). PMC.

- [Application of methyl in drug design]. (2013). PubMed.

- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark.

- NMR Spectroscopy. (n.d.). MSU chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 3. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. US6362365B1 - Preparation of trifluorobenzoic acids - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

A Technical Guide to the Structural Elucidation of 2-Methyl-3,4,6-trifluorobenzoic acid

This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the structural elucidation of 2-Methyl-3,4,6-trifluorobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document emphasizes the logical framework behind experimental choices and the integration of various spectroscopic techniques to arrive at an unambiguous structural assignment.

Introduction: The Imperative of Structural Verification

2-Methyl-3,4,6-trifluorobenzoic acid, with the molecular formula C₈H₅F₃O₂, is a halogenated aromatic carboxylic acid.[1] Compounds of this class are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine substitution, such as altered acidity, lipophilicity, and metabolic stability. Accurate and definitive structural elucidation is a critical prerequisite for any further investigation or application, ensuring that biological activity or material properties are correctly attributed to the intended molecule.

This guide will simulate a realistic analytical workflow, presenting a combination of predicted and literature-derived data to illustrate the elucidation process. We will employ a multi-technique approach, leveraging the strengths of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

The Elucidation Workflow: A Strategic Overview

The structure elucidation of an unknown compound is a deductive process. Each analytical technique provides a piece of the puzzle, and the final structure must be consistent with all collected data. Our strategy is designed to be self-validating at each step.

Caption: A logical workflow for structure elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Protocol: Electron Ionization Mass Spectrometry (EI-MS) A sample is introduced into the mass spectrometer and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged particles are separated by their mass-to-charge ratio (m/z).

Data Summary:

| Feature | Observation | Interpretation |

| Molecular Ion (M⁺) | m/z = 190.11 | Confirms the molecular weight of C₈H₅F₃O₂.[1] |

| Key Fragments | m/z = 175, 171, 145 | Corresponds to the loss of -CH₃, -OH, and -COOH respectively. |

Interpretation: The high-resolution mass spectrum provides the exact mass of the molecular ion, which is used to determine the molecular formula. The presence of a peak at m/z 190.11 is consistent with the molecular formula C₈H₅F₃O₂. The fragmentation pattern offers initial structural clues. A loss of 45 amu (m/z 145) is characteristic of the loss of a carboxylic acid group (-COOH), a common fragmentation pathway for benzoic acids.[2][3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy A beam of infrared light is passed through an ATR crystal in contact with the sample. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the functional groups present.

Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of a carboxylic acid dimer.[4][5] |

| ~1710 | Strong | C=O stretch of an aromatic carboxylic acid.[4][6] |

| 1200-1350 | Strong | C-F stretching vibrations. |

| ~1300 | Medium | C-O stretch of the carboxylic acid.[6] |

Interpretation: The IR spectrum unequivocally identifies the presence of a carboxylic acid functional group. The very broad absorption between 2500-3300 cm⁻¹ is a hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[5][7] The strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in an aromatic carboxylic acid.[4][6] The presence of strong absorptions in the 1200-1350 cm⁻¹ region is indicative of carbon-fluorine bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Protocol: High-Resolution NMR Spectroscopy The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a strong magnetic field. Radiofrequency pulses are used to excite the nuclei, and the resulting signals are recorded and transformed into a spectrum.

1D NMR: The Atomic Census

¹H NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet, Broad | 1H | -COOH |

| ~7.0-7.2 | Triplet | 1H | H-5 |

| ~2.4 | Singlet | 3H | -CH₃ |

¹³C NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~160 (ddd) | C-F |

| ~158 (ddd) | C-F |

| ~155 (ddd) | C-F |

| ~120 (d) | C-CH₃ |

| ~115 (d) | C-H |

| ~110 (d) | C-COOH |

| ~15 | -CH₃ |

¹⁹F NMR Data (Predicted):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| -110 | Doublet of Doublets | J(F4-F3) ≈ 20, J(F4-H5) ≈ 8 | F-4 |

| -135 | Doublet of Doublets | J(F3-F4) ≈ 20, J(F3-F6) ≈ 10 | F-3 |

| -140 | Doublet of Doublets | J(F6-F3) ≈ 10, J(F6-H5) ≈ 5 | F-6 |

Interpretation of 1D NMR:

-

¹H NMR: The broad singlet in the downfield region (~11-13 ppm) is characteristic of a carboxylic acid proton.[8] The triplet integrating to one proton in the aromatic region suggests a proton with two adjacent fluorine atoms. The singlet integrating to three protons at ~2.4 ppm is indicative of a methyl group attached to the aromatic ring.

-

¹³C NMR: The spectrum shows eight distinct carbon signals, consistent with the molecular formula. The signal at ~165 ppm corresponds to the carboxylic acid carbonyl carbon. The three signals in the highly downfield region (~155-160 ppm) are characteristic of carbons directly bonded to fluorine, exhibiting large C-F coupling. The remaining signals correspond to the other aromatic carbons and the methyl carbon.

-

¹⁹F NMR: This is perhaps the most informative 1D spectrum for this molecule. The presence of three distinct signals confirms the three different fluorine environments.[9] The chemical shifts and, crucially, the coupling patterns (multiplicity and J-values) allow for the assignment of each fluorine to its position on the ring. Large (~20 Hz) ortho F-F coupling and smaller (~10 Hz) meta F-F coupling are expected.[9]

2D NMR: Connecting the Dots

While 1D NMR provides an inventory of atoms, 2D NMR experiments reveal how they are connected.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For 2-Methyl-3,4,6-trifluorobenzoic acid, a COSY spectrum would show no correlations, as the aromatic proton and the methyl protons are isolated from each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached.

Caption: Key HSQC correlations for 2-Methyl-3,4,6-trifluorobenzoic acid.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful experiment that shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the carbon skeleton.

Key Predicted HMBC Correlations:

-

The aromatic proton (H-5) would show correlations to:

-

C-3, C-4, and C-6 (three-bond correlations)

-

C-1 (the carbon bearing the -COOH group)

-

-

The methyl protons (-CH₃) would show correlations to:

-

C-1 and C-3 (three-bond correlations)

-

C-2 (the carbon to which the methyl group is attached, a two-bond correlation)

-

-

The carboxylic acid proton (-COOH) , if observed, might show a correlation to the carbonyl carbon (C-7) and C-1.

Caption: Predicted long-range HMBC correlations from key protons.

Final Structure Assembly and Verification

By integrating all the spectroscopic data, we can confidently assemble the structure of 2-Methyl-3,4,6-trifluorobenzoic acid.

-

MS and IR confirm the molecular formula C₈H₅F₃O₂ and the presence of a carboxylic acid group.

-

¹H NMR identifies an isolated aromatic proton and a methyl group.

-

¹⁹F NMR confirms three distinct fluorine environments and their relative positions through coupling patterns.

-

HSQC links the aromatic proton and methyl protons to their respective carbons.

-

HMBC provides the final connections, linking the methyl group to C-2 and showing its proximity to C-1 and C-3, and linking the aromatic proton (H-5) to its neighboring carbons, confirming the substitution pattern.

The combined data are uniquely consistent with the structure of 2-Methyl-3,4,6-trifluorobenzoic acid.

References

-

PubChem. (n.d.). 2,3,4-Trifluorobenzoic acid. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (2023, November 13). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). 2,4,6-Trifluorobenzoic acid. Retrieved January 7, 2026, from [Link]

-

TCM221093. (n.d.). 2-Methyl-3,4,6-trifluorobenzoic Acid. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 7, 2026, from [Link]

- DeGraw, J. I., Cory, M., & Skinner, W. A. (1968). Fluorinated Benzoic Acid Derivatives.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved January 7, 2026, from [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved January 7, 2026, from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 7, 2026, from [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 7, 2026, from [Link]

- Bell, N. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(9), 2646-2655.

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved January 7, 2026, from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved January 7, 2026, from [Link]

-

YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved January 7, 2026, from [Link]

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Tech, S1, 001.

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 7, 2026, from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved January 7, 2026, from [Link]

-

Wikipedia. (2023, December 19). Fragmentation (mass spectrometry). Retrieved January 7, 2026, from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved January 7, 2026, from [Link]

-

NMRDB.org. (n.d.). HMBC, HSQC NMR prediction. Retrieved January 7, 2026, from [Link]

- Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid communications in mass spectrometry : RCM, 21(23), 3803–3814.

Sources

- 1. 19F [nmr.chem.ucsb.edu]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 4. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 5. rsc.org [rsc.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

The Synthetic Challenge: A Technical Guide to 2-Methyl-3,4,6-trifluorobenzoic Acid

Abstract

2-Methyl-3,4,6-trifluorobenzoic acid is a highly functionalized aromatic molecule with significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. The precise arrangement of its methyl and trifluoro substituents on the benzoic acid core presents a formidable synthetic challenge, demanding a strategic and nuanced approach. This technical guide provides an in-depth exploration of plausible synthetic pathways to this target molecule. It is intended for researchers, scientists, and drug development professionals, offering not just theoretical routes but also the underlying chemical principles and practical considerations essential for successful synthesis. We will delve into modern synthetic methodologies, including directed ortho-metalation, Sandmeyer reactions, and the strategic oxidation of precursor molecules, providing a comprehensive framework for the laboratory-scale preparation of 2-Methyl-3,4,6-trifluorobenzoic acid.

Introduction: The Significance of Fluorinated Aromatics

The incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. In the realm of drug discovery, fluorination can enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby positively impacting a compound's pharmacokinetic and pharmacodynamic profile. 2-Methyl-3,4,6-trifluorobenzoic acid, with its unique substitution pattern, represents a valuable scaffold for the synthesis of complex molecular architectures with tailored biological activities. The synthetic routes to this compound are not trivial and require careful consideration of regioselectivity and functional group compatibility. This guide will dissect potential synthetic strategies, providing a robust foundation for its practical synthesis.

Retrosynthetic Analysis: Devising the Pathways

A retrosynthetic analysis of 2-Methyl-3,4,6-trifluorobenzoic acid reveals several potential disconnections, leading to a few logical synthetic approaches. The primary challenge lies in the controlled introduction of the four substituents onto the benzene ring in the correct orientation. The carboxylic acid group can be envisioned as being introduced last, via carboxylation of an organometallic intermediate or by oxidation of a methyl group. This leads to two primary retrosynthetic pathways, each with its own set of advantages and challenges.

Caption: Retrosynthetic analysis of 2-Methyl-3,4,6-trifluorobenzoic acid.

Pathway I: Directed ortho-Metalation of a Trifluorotoluene Precursor

This pathway hinges on the regioselective lithiation of a suitable trifluorotoluene precursor, followed by carboxylation. The success of this approach is critically dependent on the directing effect of the fluorine and methyl substituents to achieve lithiation at the desired position.

Synthesis of the Key Intermediate: 1,2,4-Trifluoro-5-methylbenzene (2,4,5-Trifluorotoluene)

The starting point for this route is the synthesis of 2,4,5-trifluorotoluene. This can be achieved through various methods, with one plausible route starting from the commercially available 1,2,4-trifluorobenzene.

Caption: Synthesis of 2,4,5-Trifluorotoluene.

Experimental Protocol: Synthesis of 1-Bromo-2,4,5-trifluorobenzene [1]

-

To a solution of 1,2,4-trifluorobenzene in a suitable organic solvent (e.g., carbon tetrachloride or chloroform), add a catalytic amount of iron powder.

-

Slowly add liquid bromine to the reaction mixture at a controlled temperature (e.g., 43-48 °C).

-

After the addition is complete, the reaction mixture is heated to promote the reaction.

-

The reaction is then worked up by washing with an aqueous solution of sodium bisulfite to remove excess bromine, followed by washing with a sodium hydroxide solution.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield 1-bromo-2,4,5-trifluorobenzene.

Experimental Protocol: Synthesis of 2,4,5-Trifluorotoluene

-

Prepare a Grignard reagent from 1-bromo-2,4,5-trifluorobenzene by reacting it with magnesium turnings in anhydrous tetrahydrofuran (THF).

-

To the freshly prepared Grignard reagent, add dimethyl sulfate at a low temperature.

-

After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and purify by distillation to obtain 2,4,5-trifluorotoluene.

Regioselective ortho-Lithiation and Carboxylation

With 2,4,5-trifluorotoluene in hand, the next critical step is the regioselective deprotonation at the C6 position. The directing effects of the fluorine atoms and the methyl group will influence the site of lithiation. Fluorine is a weak ortho-directing group, while the methyl group is also an activating group.[2][3] The most acidic proton is expected to be at the C6 position, flanked by a fluorine and a methyl group.

Caption: ortho-Lithiation and Carboxylation of 2,4,5-Trifluorotoluene.

Experimental Protocol: Synthesis of 2-Methyl-3,4,6-trifluorobenzoic Acid via Lithiation

-

Dissolve 2,4,5-trifluorotoluene in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. The reaction is typically stirred at this temperature for a period to ensure complete lithiation.

-

Quench the resulting aryllithium species by adding an excess of crushed dry ice (solid CO2).

-

Allow the reaction mixture to warm to room temperature.

-

Acidify the mixture with aqueous HCl to protonate the carboxylate salt.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Pathway II: Sandmeyer Reaction of a Trifluoromethylaniline Precursor

An alternative strategy involves the construction of a suitably substituted aniline, followed by a Sandmeyer reaction to introduce one of the fluorine atoms, and subsequent conversion of a precursor group to the carboxylic acid.

Synthesis of the Key Intermediate: 2-Methyl-3,6-difluoroaniline

This pathway could start from a commercially available difluoroaniline and introduce the methyl group and the third fluorine atom.

Caption: Synthesis of 2-Methyl-3,4,6-trifluoroaniline.

Conversion to 2-Methyl-3,4,6-trifluorobenzoic Acid

Once the trifluoroaniline is synthesized, it can be converted to the corresponding benzoic acid.

Caption: Conversion of 2-Methyl-3,4,6-trifluoroaniline to the target benzoic acid.

Experimental Protocol: Sandmeyer Cyanation and Hydrolysis

-

Diazotize 2-Methyl-3,4,6-trifluoroaniline using sodium nitrite in an acidic medium (e.g., HCl) at low temperatures (0-5 °C).[4][5]

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and then heat to drive the reaction to completion.

-

Extract the resulting 2-Methyl-3,4,6-trifluorobenzonitrile with an organic solvent.

-

Purify the nitrile by distillation or chromatography.

-

Hydrolyze the purified nitrile to the carboxylic acid by heating with a strong acid (e.g., sulfuric acid) in water.

-

The product, 2-Methyl-3,4,6-trifluorobenzoic acid, can be isolated by filtration and purified by recrystallization.

Alternative Pathway: Oxidation of 2,3,5-Trifluoro-6-methyltoluene

A third potential route involves the synthesis of 2,3,5-trifluoro-6-methyltoluene followed by oxidation of the methyl group to a carboxylic acid. The challenge in this pathway lies in the selective oxidation of the methyl group without affecting the fluorinated aromatic ring.

Experimental Considerations for Oxidation

Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid are often used for the oxidation of alkylbenzenes. However, the electron-withdrawing nature of the fluorine atoms can make the methyl group less susceptible to oxidation.[6] Milder, more specialized oxidation conditions might be necessary.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 1-Bromo-2,4,5-trifluorobenzene | C6H2BrF3 | 210.98 | Bromination |

| 2,4,5-Trifluorotoluene | C7H5F3 | 146.11 | Grignard Reaction |

| 2-Methyl-3,4,6-trifluoroaniline | C7H6F3N | 177.13 | Sandmeyer Reaction |

| 2-Methyl-3,4,6-trifluorobenzonitrile | C8H4F3N | 187.12 | Sandmeyer Reaction |

| 2-Methyl-3,4,6-trifluorobenzoic acid | C8H5F3O2 | 206.12 | Carboxylation/Hydrolysis |

Conclusion and Future Outlook

The synthesis of 2-Methyl-3,4,6-trifluorobenzoic acid is a challenging yet achievable goal for the synthetic chemist. The directed ortho-metalation pathway appears to be the most direct and potentially highest-yielding route, provided that the regioselectivity of the lithiation can be effectively controlled. The Sandmeyer reaction pathway offers a more classical approach but involves a greater number of steps. Further research should focus on optimizing the reaction conditions for the key transformations, particularly the regioselective lithiation and the development of mild and efficient oxidation methods for highly fluorinated toluenes. The successful and scalable synthesis of this valuable building block will undoubtedly pave the way for the discovery of new and improved bioactive molecules.

References

- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google P

-

Danoun, G., et al. (2014). Sandmeyer Trifluoromethylation. Synthesis, 46(17), 2283-2286. [Link]

-

Wang, F., et al. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Organic Letters, 23(15), 5899-5903. [Link]

-

Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid. JP2003292535A. [Link]

-

Myers, A. G. Directed Ortho Metalation. Harvard University. [Link]

-

Baran, P. S. Directed Metalation: A Survival Guide. Scripps Research. [Link]

-

The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. (2015). Chemical Engineering Journal, 262, 1168-1174. [Link]

-

Welch, J. T., & Allmendinger, T. (1991). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Journal of Fluorine Chemistry, 55(2), 227-234. [Link]

-

An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. (2012). ResearchGate. [Link]

-

Directed ortho metalation - Grokipedia. [Link]

-

Sandmeyer Trifluoromethylthiolation - Ruhr-Universität Bochum. [Link]

-

Synthesis of 2-methyl-5-trifluoromethylaniline - PrepChem.com. [Link]

-

Directed (ortho) Metallation - University of Missouri. [Link]

-

Directed ortho metalation - Wikipedia. [Link]

- US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google P

-

1-bromo-2-fluorobenzene - Organic Syntheses Procedure. [Link]

-

Sandmeyer reaction - Wikipedia. [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. [Link]

-

Sandmeyer Trifluoromethylation | Request PDF - ResearchGate. [Link]

- CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google P

-

Ritter, T., et al. (2017). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Angewandte Chemie International Edition, 56(45), 14213-14217. [Link]

- CN110498730B - Synthetic method of 1,2,4-trifluorobenzene - Google P

-

Trifluorotoluene - Wikipedia. [Link]

-

Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(6), 615-629. [Link]

- CN102643160A - Preparation method of 1,2,4-trifluorobenzene - Google P

- Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - P

-

MCQ on Trifluorotoluene oxidation by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). - YouTube. [Link]

-

Process for the synthesis of organic compounds - European Patent Office - EP 2266961 B1 - Googleapis.com. [Link]

-

Katritzky, A. R., et al. (2005). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Arkivoc, 2005(5), 179-187. [Link]

-

1,2,3-Trifluoro-5-methylbenzene | C7H5F3 | CID 17776703 - PubChem. [Link]

Sources

- 1. CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene - Google Patents [patents.google.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-3,4,6-trifluorobenzoic Acid

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 2-Methyl-3,4,6-trifluorobenzoic acid (CAS No. 119916-22-2). As a key building block in the synthesis of medicinally important compounds, particularly quinoline-based antibacterial agents, rigorous structural verification is paramount. In the absence of publicly available experimental spectra, this document leverages foundational spectroscopic principles and data from analogous fluorinated aromatic compounds to predict the expected spectral characteristics. It serves as an in-depth guide for researchers, scientists, and drug development professionals on the methodologies for acquiring and interpreting Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule, ensuring scientific integrity and confident structural elucidation.

Introduction and Molecular Structure

2-Methyl-3,4,6-trifluorobenzoic acid is a specialized synthetic intermediate whose strategic placement of fluorine atoms and a methyl group imparts unique electronic and steric properties. These properties are exploited in medicinal chemistry to modulate the bioactivity and pharmacokinetic profiles of target molecules. The unambiguous confirmation of its structure is the first critical step in any synthetic workflow. This guide outlines the expected spectroscopic signature of the molecule and the rationale behind the analytical choices.

The structure of 2-Methyl-3,4,6-trifluorobenzoic acid, with standard IUPAC numbering, is presented below. The lack of symmetry in the molecule is a key feature that dictates its spectroscopic complexity, particularly in NMR.

Caption: Molecular structure of 2-Methyl-3,4,6-trifluorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the environment of fluorine atoms. Due to the presence of the spin-active ¹⁹F nucleus, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.[1] The prediction of NMR chemical shifts using computational methods, particularly Density Functional Theory (DFT), is a commonplace and reliable technique for assigning complex spectra of fluorinated aromatics.[2]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the carboxylic acid proton, the aromatic proton, and the methyl group protons.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Interactions |

| -COOH | > 10 | Broad Singlet | 1H | Exchange with solvent |

| Ar-H (H-5) | 7.0 - 7.5 | ddt (multiplet) | 1H | ³J(H-F), ⁴J(H-F), ⁵J(H-F) |

| -CH₃ | 2.2 - 2.5 | Doublet or Triplet | 3H | ⁴J(H-F) |

-

Causality and Insights:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic, appearing far downfield. Its signal is often broad due to chemical exchange with trace amounts of water in the solvent.

-

Aromatic Proton (H-5): This is the sole proton on the aromatic ring. Its chemical shift is influenced by the surrounding electron-withdrawing fluorine atoms.[3] The signal will be split by the ortho fluorine (F-6, typical ³JHF ≈ 6-10 Hz), the meta fluorine (F-4, typical ⁴JHF ≈ 4-8 Hz), and potentially a smaller coupling to the para fluorine (F-3, typical ⁵JHF ≈ 0-3 Hz). The resulting pattern will be a complex multiplet, likely appearing as a triplet of doublets.[4][5]

-

Methyl Protons (-CH₃): The methyl group is adjacent to the C-6 fluorine. This through-space interaction will result in a four-bond H-F coupling (⁴JHF), splitting the singlet into a doublet or a narrow triplet.

-

Predicted ¹³C NMR Spectrum

Due to the molecule's asymmetry, a total of 8 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[6] Carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF).

| Predicted Signal | Chemical Shift (δ, ppm) | Coupling Constant (Hz) | Assignment |

| 1 | ~165-170 | - | C=O |

| 2 | ~160 (ddd) | ¹JCF ≈ 240-260 | C-F (C-6) |

| 3 | ~158 (ddd) | ¹JCF ≈ 240-260 | C-F (C-4) |

| 4 | ~156 (ddd) | ¹JCF ≈ 240-260 | C-F (C-3) |

| 5 | ~125-135 | Multiplet | C-COOH (C-1) |

| 6 | ~115-125 | Multiplet | C-CH₃ (C-2) |

| 7 | ~105-115 | Doublet of doublets | CH (C-5) |

| 8 | ~15-20 | Doublet | -CH₃ |

-

Causality and Insights:

-

Carbons Bonded to Fluorine (C-3, C-4, C-6): These signals will appear as large doublets of doublets of doublets (ddd) in a coupled spectrum due to one-bond coupling with their attached fluorine and smaller two- and three-bond couplings to the other fluorine atoms. The primary feature in a standard proton-decoupled spectrum will be the massive ¹JCF splitting, which is characteristic of C-F bonds.

-

Quaternary Carbons (C-1, C-2): These carbons, substituted with the carboxyl and methyl groups respectively, will show complex splitting patterns from coupling to multiple fluorine atoms.

-

Aromatic Methine (C-5): This carbon will show couplings to F-4, F-6, and F-3, resulting in a complex multiplet.

-

Methyl Carbon (-CH₃): This signal will appear upfield and is expected to be split into a doublet by the ortho fluorine (F-6) due to a two-bond C-F coupling (²JCF).

-

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds, offering a wide chemical shift range and providing clear data on the number and environment of fluorine atoms.[2] Three distinct signals are predicted for the three non-equivalent fluorine atoms.

| Predicted Signal | Relative Chemical Shift | Multiplicity | Coupling Interactions |

| F-3 | Downfield | Doublet of doublets | ³J(F-F) with F-4, ⁵J(H-F) with H-5 |

| F-4 | Mid-field | Doublet of doublets | ³J(F-F) with F-3, ⁴J(H-F) with H-5 |

| F-6 | Upfield | Doublet of quartets | ³J(H-F) with H-5, ⁴J(H-F) with -CH₃ |

-

Causality and Insights:

-

The relative chemical shifts are influenced by the electronic effects of the ortho and para substituents (carboxyl and methyl groups).

-

F-3 and F-4: These two fluorines are ortho to each other and will exhibit a characteristic ortho F-F coupling (³JFF ≈ 20 Hz). Each will be further split by the aromatic proton H-5.

-

F-6: This fluorine is ortho to both the methyl group and the aromatic proton H-5. It will be split into a doublet by H-5 (³JHF ≈ 6-10 Hz) and each of those lines will be further split into a quartet by the three equivalent methyl protons (⁴JHF ≈ 2-4 Hz).

-

Experimental Protocol: NMR Data Acquisition

This protocol ensures the acquisition of high-quality, unambiguous NMR data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Methyl-3,4,6-trifluorobenzoic acid.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise referencing is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

-

Tune and match the ¹H, ¹³C, and ¹⁹F channels on the NMR probe.

-

Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans for a good signal-to-noise ratio.

-

¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans (16-64) are typically needed.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as HSQC (to correlate carbons with directly attached protons) and HMBC (to identify long-range H-C correlations, which is crucial for assigning quaternary carbons).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by absorptions from the carboxylic acid and the fluorinated aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3300 - 2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid (H-bonded dimer) |

| ~3080 | Medium-Weak | C-H stretch | Aromatic |

| ~2950 | Medium-Weak | C-H stretch | Methyl (-CH₃) |

| ~1710 - 1680 | Strong, Sharp | C=O stretch | Carboxylic Acid (Aryl) |

| ~1610, ~1480 | Medium-Weak | C=C stretch | Aromatic Ring |

| ~1420 | Medium | O-H bend | Carboxylic Acid |

| ~1300 - 1100 | Very Strong | C-F stretch | Aryl-Fluoride |

| ~1250 | Strong | C-O stretch | Carboxylic Acid |

-

Causality and Insights:

-

The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band that spans from ~3300 to 2500 cm⁻¹, which is a result of strong intermolecular hydrogen bonding that forms a dimeric structure.[7] This broad absorption often overlaps with the C-H stretching vibrations.

-

The C=O stretching vibration for an aromatic carboxylic acid is very strong and sharp, typically appearing around 1700 cm⁻¹.[7][8]

-

The presence of multiple fluorine atoms will give rise to several very strong C-F stretching bands in the fingerprint region between 1300 and 1100 cm⁻¹.[9]

-

Experimental Protocol: IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, simple, and rapid method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid 2-Methyl-3,4,6-trifluorobenzoic acid powder onto the center of the ATR crystal.

-

Data Acquisition:

-

Lower the ATR press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.

-

Collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Cleaning: After analysis, raise the press arm, and clean the sample off the crystal surface with a dry swab followed by a solvent-moistened swab.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural insights from its fragmentation pattern. Liquid Chromatography-Mass Spectrometry (LC-MS) is a preferred method for analyzing fluorobenzoic acids directly without derivatization.[10][11]

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z Value | Predicted Identity | Comments |

| 190 | [M]⁺• | Molecular Ion Peak. Confirms the molecular weight. |

| 173 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid. |

| 171 | [M - H₂O]⁺ | Loss of water (ortho-effect with methyl group). |

| 145 | [M - COOH]⁺ | Loss of the carboxyl group, yielding the trifluoromethylbenzene cation. |

-

Causality and Insights:

-

The molecular ion peak at m/z 190 should be clearly visible. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental formula (C₈H₅F₃O₂) with high accuracy.

-

The fragmentation of benzoic acids is well-characterized. The primary fragmentation pathways involve the loss of the hydroxyl radical (•OH) and the entire carboxyl group as a radical (•COOH).[12]

-

An "ortho effect" fragmentation, involving the interaction between the adjacent methyl and carboxylic acid groups, could lead to the loss of a neutral water molecule.

-

Analytical Workflow: LC-MS/MS

Caption: Workflow for quantitative analysis using LC-MS/MS.

-

Chromatography: The sample is injected into a Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is achieved on a C18 reverse-phase column using a gradient elution with an acidic mobile phase (e.g., water and acetonitrile with 0.1% formic acid).[11]

-

Ionization: The eluent from the column enters the mass spectrometer. Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids, generating the deprotonated molecule [M-H]⁻ at m/z 189.

-

Tandem MS (MS/MS): For high selectivity and sensitivity, a tandem mass spectrometer is used.

-

The first quadrupole (Q1) isolates the precursor ion (m/z 189).

-

The precursor ion is fragmented in the collision cell (Q2) with an inert gas (e.g., argon).

-

The third quadrupole (Q3) scans for specific, characteristic fragment ions (e.g., loss of CO₂ from the precursor, [M-H-CO₂]⁻ at m/z 145).

-

This process, known as Multiple Reaction Monitoring (MRM), provides highly specific and quantifiable data, even in complex matrices.

-

Integrated Spectroscopic Analysis

Caption: Integrated workflow for unambiguous structure elucidation.

This integrated approach ensures that the determined molecular formula (from MS), the identified functional groups (from IR), and the precise atomic connectivity and regiochemistry (from NMR) all converge to confirm the single, correct structure of 2-Methyl-3,4,6-trifluorobenzoic acid.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

-

Saunders, D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3845–3853. [Link]

-

Wiberg, K. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

-

Dalvit, C., & Vulpetti, A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4041-4050. [Link]

-

Juhler, R. K., & Mortensen, A. P. (2002). Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. Journal of Chromatography A, 957(1), 11-16. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Department of Chemistry. [Link]

-

Contreras, R. H., et al. (2018). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 20(2), 519-528. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [https://www.docbrown.info/page06/IRspec/IRsp benzoicacid.htm]([Link] benzoicacid.htm)

-

PerkinElmer, Inc. (n.d.). Analysis of Fluorobenzoic Acids via UHPLC-MS/MS for Water Tracer Studies. Application Note. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

YouTube. (2022). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry. Chemistry with Caroline. [Link]

-

Tormena, C. F., et al. (2004). Vicinal fluorine-fluorine coupling constants: Fourier analysis. The Journal of Chemical Physics, 121(13), 6268-6276. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

- 1. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. s4science.at [s4science.at]

- 12. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Methyl-3,4,6-trifluorobenzoic acid

Executive Summary

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-3,4,6-trifluorobenzoic acid, a compound of interest in medicinal chemistry and materials science. As structural integrity is paramount in drug development, a thorough understanding of analytical techniques like NMR is essential for unambiguous molecular characterization. This document moves beyond a simple spectral interpretation, offering a foundational understanding of the principles governing the spectrum, a detailed experimental protocol, and a logical, evidence-based analysis of the spectral data. We will explore the nuanced effects of multiple fluorine substituents on proton chemical shifts and the complexities of ¹H-¹⁹F spin-spin coupling, which are critical for the correct assignment of this molecule.

Introduction: The Analytical Challenge

2-Methyl-3,4,6-trifluorobenzoic acid is a polysubstituted aromatic compound whose structure presents a unique NMR challenge. The presence of a single, isolated aromatic proton surrounded by three fluorine atoms and adjacent to a methyl group creates a complex spectral landscape. Accurate interpretation of its ¹H NMR spectrum is critical for confirming its identity and purity, which are non-negotiable quality attributes in any research or development pipeline. This guide serves as a technical whitepaper, elucidating the causal relationships between the molecular structure and its spectral output.

Core Principles: Decoding the Spectrum

The ¹H NMR spectrum of a substituted benzene is dictated by the electronic environment of each proton. The chemical shift (δ) is influenced by the shielding and deshielding effects of substituents, while the signal multiplicity arises from spin-spin coupling with neighboring nuclei.[1] For 2-Methyl-3,4,6-trifluorobenzoic acid, the interplay of a carboxylic acid, a methyl group, and three fluorine atoms requires a detailed consideration of both through-bond and through-space effects.

2.1 Substituent Effects on Chemical Shift The chemical shift of benzene protons is approximately 7.3 ppm.[1] Substituents alter this value based on their electronic nature:

-

-COOH (Carboxylic Acid): An electron-withdrawing group that deshields aromatic protons, shifting them downfield (to a higher ppm).

-

-CH₃ (Methyl): A weakly electron-donating group that shields aromatic protons, shifting them slightly upfield (to a lower ppm).

-

-F (Fluorine): A highly electronegative atom that exerts a strong inductive electron-withdrawing effect, causing significant deshielding. However, it also has lone pairs that can participate in resonance, acting as an electron-donating group, particularly for protons in the ortho and para positions. The net effect is a complex interplay of these opposing forces.

2.2 The Critical Role of ¹H-¹⁹F Coupling Fluorine has a spin quantum number of I = ½, just like a proton. Consequently, proton signals are split by magnetically active ¹⁹F nuclei.[2] These heteronuclear couplings are often strong and can occur over multiple bonds, providing invaluable structural information.[3][4]

-

²J_HF (geminal): Coupling over two bonds. Typically large, around 40-60 Hz.[5]

-

³J_HF (vicinal/ortho): Coupling over three bonds. Typically 6-10 Hz for aromatic systems.

-

⁴J_HF (meta): Coupling over four bonds. Typically smaller, around 1-5 Hz.[2][5]

-

⁵J_HF (para): Coupling over five bonds. Usually the smallest, often < 3 Hz.

Understanding the expected magnitude of these couplings is key to deciphering the complex multiplets observed in the spectrum.

Experimental Protocol: Ensuring Data Integrity

A high-quality spectrum is the foundation of accurate analysis. The following protocol is designed to be a self-validating system for acquiring reliable ¹H NMR data for aromatic carboxylic acids.

3.1 Sample Preparation

-

Mass Determination: Accurately weigh 5-10 mg of 2-Methyl-3,4,6-trifluorobenzoic acid. For carboxylic acids, sample concentration can influence the chemical shift of the acidic proton due to changes in hydrogen bonding.[6]

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or DMSO-d₆ are common choices. CDCl₃ is often preferred for its relative inertness, but DMSO-d₆ is an excellent alternative if solubility is an issue. This guide assumes the use of CDCl₃.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring it to the NMR tube.[7] This ensures complete dissolution and allows for visual inspection.

-

Filtration: Filter the solution through a pipette with a small, tightly packed plug of glass wool directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality by distorting the magnetic field homogeneity.

-

Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of tetramethylsilane (TMS) can be added. However, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is often sufficient for routine analysis.

3.2 NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion.

-

Experiment: Standard one-dimensional proton NMR experiment.

-

Temperature: 298 K (25 °C).

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm) to ensure the broad carboxylic acid proton is observed.

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Analysis and Interpretation

The structure of 2-Methyl-3,4,6-trifluorobenzoic acid contains three distinct types of protons, leading to three primary signals in the ¹H NMR spectrum.

Molecular Structure and Key Couplings

The diagram below illustrates the molecule and the primary spin-spin couplings influencing the aromatic proton (H-5), which is the most informative signal for structural confirmation.

Caption: Key ¹H-¹⁹F couplings for the H-5 proton.

4.1 Predicted Spectral Data

The following table summarizes the predicted ¹H NMR data for 2-Methyl-3,4,6-trifluorobenzoic acid.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| -COOH | ~12.0 - 13.0 | Broad Singlet (br s) | - | 1H |

| H-5 (Aromatic) | ~7.1 - 7.4 | Doublet of Doublets of Doublets (ddd) | ³J_H5-F6 ≈ 9-10 Hz³J_H5-F4 ≈ 8-9 Hz⁵J_H5-F3 ≈ 1-2 Hz | 1H |

| -CH₃ | ~2.4 - 2.6 | Doublet (d) | ⁴J_H-F6 ≈ 2-3 Hz | 3H |

4.2 Detailed Signal Assignment

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the 10-13 ppm region.[6][8] Its broadness is due to hydrogen bonding and chemical exchange. Its disappearance upon adding a drop of D₂O to the sample would confirm this assignment.

-

Aromatic Proton (H-5): This is the most diagnostic signal.

-

Chemical Shift: Positioned between three electron-withdrawing fluorine atoms, this proton is expected to be significantly downfield from the standard benzene resonance.

-

Multiplicity: The signal is split by three different fluorine atoms. The two ortho couplings (³J_H5-F6 and ³J_H5-F4) will be the largest, causing the initial splitting into a doublet of doublets. Due to the asymmetric environment, these two coupling constants are expected to be slightly different. The smaller para coupling (⁵J_H5-F3) will further split each of these peaks, resulting in a doublet of doublets of doublets (ddd) pattern. Any coupling to the meta methyl group (⁵J_HH) would be too small to resolve.

-

-

Methyl Protons (-CH₃):

-

Chemical Shift: The methyl group is positioned ortho to both the carboxylic acid and a fluorine atom, both of which are deshielding. This will shift the signal downfield relative to toluene (2.36 ppm).

-

Multiplicity: The three equivalent methyl protons are coupled to the fluorine atom at C-6. This four-bond H-F coupling (⁴J_HF) splits the signal into a sharp doublet.[2]

-

Systematic Workflow for Structural Elucidation

The process of confirming the structure of 2-Methyl-3,4,6-trifluorobenzoic acid from its ¹H NMR spectrum follows a logical and systematic workflow. This ensures that all spectral evidence is considered and integrated for a confident assignment.

Caption: Systematic workflow for NMR-based structural confirmation.

Conclusion

The ¹H NMR spectrum of 2-Methyl-3,4,6-trifluorobenzoic acid is a prime example of how complex structural features can be elucidated with a fundamental understanding of NMR principles. The three distinct signals—a broad singlet for the carboxylic acid proton, a complex doublet of doublets of doublets for the lone aromatic proton, and a sharp doublet for the methyl group—provide a unique spectral fingerprint. The key to this analysis lies in the correct interpretation of the multiplicities, which are dominated by heteronuclear ¹H-¹⁹F coupling constants. By following a rigorous experimental and analytical workflow, researchers can confidently use ¹H NMR to verify the identity and structural integrity of this and other complex fluorinated molecules, ensuring the quality and reliability of their scientific outcomes.

References

-

Coupling of Protons with Fluorine. (2007). ResearchGate. [Link]

-

Structure determination of substituted benzenes by proton magnetic resonance. (1966). Analytical Chemistry. [Link]

-

Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. (2018). The Journal of Organic Chemistry. [Link]

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). University of Wisconsin-Madison, Chem 605. [Link]

-

NMR Sample Preparation. (n.d.). University of Ottawa. [Link]

-

"Pure shift" ¹H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (2014). Chemical Communications. [Link]

-

Supporting Information for Preparation of 3,5-Diiodo-2,4,6-trifluorobenzoic acid. (n.d.). The Royal Society of Chemistry. [Link]

-

Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (2007). Journal of the American Chemical Society. [Link]

-

Multinuclear NMR. (2024). Chemistry LibreTexts. [Link]

-

How to determine the substitution pattern of a benzene from an HNMR spectrum. (2021). Quora. [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. [Link]

-

Electronic Supplementary Information for Catalytic Oxidation. (n.d.). The Royal Society of Chemistry. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

-

4-Fluorobenzoic acid 1H NMR. (n.d.). SpectraBase. [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho, Meta, Para). (2024). YouTube. [Link]

-

Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. (2008). ACD/Labs. [Link]

-

Proton and fluorine NMR spectra of fluorobenzene. (1965). Molecular Physics. [Link]

-

2-Fluorobenzoic acid 1H NMR. (n.d.). SpectraBase. [Link]

-

Supplementary Information for Oxidation of Aldehydes. (n.d.). The Royal Society of Chemistry. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. [Link]

-

1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]

-

Acid Unknowns. (n.d.). Document. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra - RSC Advances (RSC Publishing) DOI:10.1039/C3RA46745G [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methyl-3,4,6-trifluorobenzoic Acid

For distribution to: Researchers, scientists, and drug development professionals